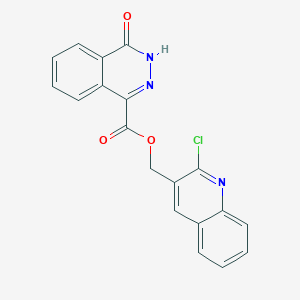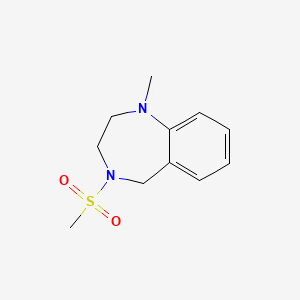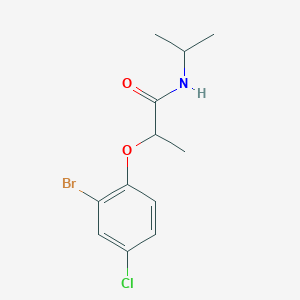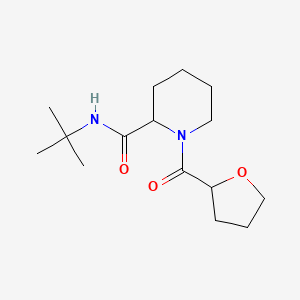
(2-chloroquinolin-3-yl)methyl 4-oxo-3H-phthalazine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-chloroquinolin-3-yl)methyl 4-oxo-3H-phthalazine-1-carboxylate is a chemical compound with potential therapeutic applications. It is a member of the phthalazine family of compounds and has been the subject of scientific research due to its unique chemical properties and potential biological activities.
Mécanisme D'action
The mechanism of action of (2-chloroquinolin-3-yl)methyl 4-oxo-3H-phthalazine-1-carboxylate is not fully understood. However, it has been suggested that the compound may exert its biological activities through the inhibition of specific enzymes or signaling pathways. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation.
Biochemical and Physiological Effects:
Studies have shown that (2-chloroquinolin-3-yl)methyl 4-oxo-3H-phthalazine-1-carboxylate exhibits a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. The compound has also been shown to reduce inflammation and oxidative stress in animal models of disease. Additionally, it has been investigated for its potential use as a fluorescent probe for the detection of biological molecules.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using (2-chloroquinolin-3-yl)methyl 4-oxo-3H-phthalazine-1-carboxylate in lab experiments include its potential therapeutic applications and its unique chemical properties. However, the limitations include the need for further research to fully understand its mechanism of action and potential side effects.
Orientations Futures
For research on (2-chloroquinolin-3-yl)methyl 4-oxo-3H-phthalazine-1-carboxylate include investigating its potential use as a therapeutic agent for the treatment of cancer, inflammation, and viral infections. Additionally, further research is needed to fully understand its mechanism of action and potential side effects. The compound may also be investigated for its potential use as a fluorescent probe for the detection of biological molecules.
Méthodes De Synthèse
The synthesis of (2-chloroquinolin-3-yl)methyl 4-oxo-3H-phthalazine-1-carboxylate involves the reaction of 2-chloro-3-formylquinoline with 4-hydroxyphthalic acid in the presence of a catalyst such as triethylamine. The resulting product is then treated with methyl chloroformate to yield the final compound. The synthesis method has been optimized to yield high purity and high yield of the product.
Applications De Recherche Scientifique
(2-chloroquinolin-3-yl)methyl 4-oxo-3H-phthalazine-1-carboxylate has been the subject of scientific research due to its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-viral activities. The compound has also been investigated for its potential use as a fluorescent probe for imaging and detection of biological molecules.
Propriétés
IUPAC Name |
(2-chloroquinolin-3-yl)methyl 4-oxo-3H-phthalazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12ClN3O3/c20-17-12(9-11-5-1-4-8-15(11)21-17)10-26-19(25)16-13-6-2-3-7-14(13)18(24)23-22-16/h1-9H,10H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DESMGZMIKLFALM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=N2)Cl)COC(=O)C3=NNC(=O)C4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-chloroquinolin-3-yl)methyl 4-oxo-3H-phthalazine-1-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,6-dimethyl-N-[1-(4-methyl-1,3-thiazol-2-yl)ethyl]morpholine-4-carboxamide](/img/structure/B7562127.png)

![(2E)-3-(3-chlorophenyl)-N-[3-(morpholin-4-yl)propyl]prop-2-enamide](/img/structure/B7562147.png)
![N-[1-[(4-chlorophenyl)methyl]piperidin-4-yl]-6-oxo-1H-pyridazine-3-carboxamide](/img/structure/B7562155.png)
![N-[[4-(carbamoylamino)phenyl]methyl]-2-[(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)sulfanylmethyl]benzamide](/img/structure/B7562166.png)

![1-Cyclopentyl-3-[(4-methyl-1,3-thiazol-5-yl)methyl]urea](/img/structure/B7562192.png)

![7-chloro-N-[2-methyl-4-(methylcarbamoyl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B7562212.png)
![[2-oxo-2-[2-(1,2,4-triazol-1-yl)-5-(trifluoromethyl)anilino]ethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7562217.png)

![(2S)-N-ethyl-2-[(4-methoxyphenyl)sulfonylamino]-N,3-dimethylbutanamide](/img/structure/B7562235.png)
![N-benzyl-2-[(5-oxo-4-propyl-1H-1,2,4-triazol-3-yl)sulfanyl]butanamide](/img/structure/B7562241.png)
![[2-[4-amino-1-methyl-3-(2-methylpropyl)-2,6-dioxopyrimidin-5-yl]-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7562247.png)